molecular formula C9H8BrFO B2383799 1-Bromo-2-cyclopropoxy-3-fluorobenzene CAS No. 1243454-24-1

1-Bromo-2-cyclopropoxy-3-fluorobenzene

Cat. No.: B2383799
CAS No.: 1243454-24-1
M. Wt: 231.064
InChI Key: KCKIMSFHFUQYOY-UHFFFAOYSA-N
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Description

1-Bromo-2-cyclopropoxy-3-fluorobenzene is a halogenated aromatic compound with the molecular formula C9H8BrFO It is characterized by the presence of a bromine atom, a cyclopropoxy group, and a fluorine atom attached to a benzene ring

Chemical Reactions Analysis

1-Bromo-2-cyclopropoxy-3-fluorobenzene can undergo various chemical reactions, including:

Scientific Research Applications

1-Bromo-2-cyclopropoxy-3-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-cyclopropoxy-3-fluorobenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atom can be replaced by other electrophiles, forming a positively charged intermediate that stabilizes through resonance. This intermediate can then undergo further reactions to yield substituted benzene derivatives .

Comparison with Similar Compounds

1-Bromo-2-cyclopropoxy-3-fluorobenzene can be compared with other halogenated aromatic compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research fields.

Properties

IUPAC Name

1-bromo-2-cyclopropyloxy-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO/c10-7-2-1-3-8(11)9(7)12-6-4-5-6/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCKIMSFHFUQYOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=C(C=CC=C2Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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